3-(2-Chloro-6-fluoro-phenyl)-6-ethyl-7-hydroxy-2-methyl-chromen-4-one
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Overview
Description
3-(2-Chloro-6-fluoro-phenyl)-6-ethyl-7-hydroxy-2-methyl-chromen-4-one is a complex organic compound belonging to the chromen-4-one family
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chloro-6-fluoro-phenyl)-6-ethyl-7-hydroxy-2-methyl-chromen-4-one typically involves multi-step organic reactions. One common approach is the condensation of 2-chloro-6-fluorophenol with ethyl acetoacetate in the presence of a strong acid catalyst, followed by cyclization and subsequent functional group modifications.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. Advanced purification techniques, such as column chromatography and recrystallization, are employed to achieve high purity levels required for commercial applications.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium methoxide (NaOCH3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions with biomolecules.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-(2-Chloro-6-fluoro-phenyl)-6-ethyl-7-hydroxy-2-methyl-chromen-4-one exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-(2-Chloro-6-fluoro-phenyl)-2-cyano-acrylic acid
3-(2-Chloro-6-fluoro-phenyl)-5-methyl-isoxazole-4-carbonyl chloride
This comprehensive overview highlights the significance of 3-(2-Chloro-6-fluoro-phenyl)-6-ethyl-7-hydroxy-2-methyl-chromen-4-one in scientific research and industry. Its versatile synthesis methods, diverse chemical reactions, and broad applications make it a valuable compound in various fields.
Properties
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-6-ethyl-7-hydroxy-2-methylchromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFO3/c1-3-10-7-11-15(8-14(10)21)23-9(2)16(18(11)22)17-12(19)5-4-6-13(17)20/h4-8,21H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZTZOZVNABCBRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1O)OC(=C(C2=O)C3=C(C=CC=C3Cl)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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